molecular formula C5H10O6 B231259 D-ribonic acid CAS No. 17812-24-7

D-ribonic acid

Cat. No. B231259
CAS RN: 17812-24-7
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-BXXZVTAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribonic acid is a monosaccharide that belongs to the family of aldonic acids. It is a white crystalline powder that is soluble in water and has a sweet taste. This compound is widely used in the food industry as a flavor enhancer and in the pharmaceutical industry as a starting material for the synthesis of various drugs. In recent years, this compound has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1. Structure Analysis and Coordination Chemistry

D-ribonic acid has been studied for its structural properties and interactions with other compounds. For instance, a complex of this compound with dimethyltin(IV) was investigated using NMR and DFT calculations, revealing insights into its stable conformation in solution and dimerization process (Bagno et al., 2006). Additionally, the interactions of this compound with cobalt(II) and nickel(II) ions were studied, providing valuable information for understanding the coordination chemistry of biological ligands (Escandar et al., 1994).

2. Role in Radiation Chemistry

Research has also explored the role of this compound in radiation chemistry. For example, the degradation of D-ribose by gamma irradiation in aqueous solution leads to the formation of this compound among other products, highlighting its role in the radiation-induced decomposition processes (Phillips & Criddle, 1962).

3. Synthesis and Biochemical Applications

This compound is pivotal in various synthesis processes. One study demonstrated the use of D-(+)-ribonic γ-lactone, a derivative of this compound, as a chiral synthon in the synthesis of 1-deoxy-D-psicofuranose, which was then used for the synthesis of ketosyl nucleoside (Faivre-Buet et al., 1992). This highlights its application in the synthesis of biologically important molecules.

4. Biooxidation and Biotechnological Production

This compound plays a role in biooxidation and biotechnological production processes. For instance, D-xylonic acid, a compound related to this compound, has been investigated for its applications in the biotechnological production of chemicals from biomass, underlining its potential as a versatile platform chemical in industrial applications (Toivari et al., 2012).

5. Photocatalytic Degradation Studies

In environmental science, this compound has been included in studies examining the photocatalytic degradation of certain compounds. For instance, the degradation of monomethylarsonic acid and dimethylarsinic acid through photocatalysis involved the analysis of products like ribonic acid (Xu et al., 2007).

properties

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-BXXZVTAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021863
Record name Ribonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

17812-24-7, 642-98-8
Record name Ribonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17812-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ribonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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